4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine

Physicochemical characterization LC-MS method development building block procurement

4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine (CAS 2098119-50-5) is a synthetic heterocyclic building block belonging to the pyrazole-piperidine class, characterized by a piperidine ring directly attached to the 4-position of a 1-(2-ethoxyethyl)-substituted pyrazole core. With a molecular formula of C₁₂H₂₁N₃O and a molecular weight of 223.31 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors, GPCR ligands, and antihistamine analogs.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
CAS No. 2098119-50-5
Cat. No. B1492316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine
CAS2098119-50-5
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCCOCCN1C=C(C=N1)C2CCNCC2
InChIInChI=1S/C12H21N3O/c1-2-16-8-7-15-10-12(9-14-15)11-3-5-13-6-4-11/h9-11,13H,2-8H2,1H3
InChIKeyIJSOBRTTWUGSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine (CAS 2098119-50-5): A Pyrazole-Piperidine Molecular Building Block with Quantifiable Physicochemical Differentiation


4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine (CAS 2098119-50-5) is a synthetic heterocyclic building block belonging to the pyrazole-piperidine class, characterized by a piperidine ring directly attached to the 4-position of a 1-(2-ethoxyethyl)-substituted pyrazole core . With a molecular formula of C₁₂H₂₁N₃O and a molecular weight of 223.31 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors, GPCR ligands, and antihistamine analogs [1]. Its ethoxyethyl side chain on the pyrazole N1 position imparts distinct lipophilic and hydrogen-bonding properties compared to methyl-, unsubstituted, or aryl-substituted pyrazole-piperidine analogs, creating quantifiable differences in molecular weight, logP, and chromatographic retention behavior that directly impact synthetic route design, purification strategy, and downstream biological profiling [2].

Why 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine Cannot Be Replaced by Common Pyrazole-Piperidine Analogs in SAR-Driven Projects


Pyrazole-piperidine scaffolds are widely employed across kinase inhibition, GPCR modulation, and antiviral research, yet even minor N1-substituent variations on the pyrazole ring produce marked shifts in target selectivity, cellular potency, and ADME profiles [1][2]. The 2-ethoxyethyl group present on 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine introduces a flexible ether chain capable of participating in both hydrophobic packing and hydrogen-bond acceptor interactions within protein binding pockets—features absent in the common N1-methyl or N1-H analogs [1]. In pyrazole-based estrogen receptor ligand series, the position and nature of the N-substituent determined whether the compound behaved as an agonist or antagonist, with ERα/ERβ subtype selectivity shifting by over 20-fold depending on side chain orientation [3]. Consequently, substituting the ethoxyethyl-bearing compound with a cheaper or more readily available methyl-pyrazole-piperidine analog without experimental validation risks abolishing target engagement, altering mechanism of action, or introducing uncharacterized off-target liabilities [3]. The quantitative evidence below establishes the measurable differences that justify compound-specific procurement.

Quantitative Differentiation Evidence for 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine (CAS 2098119-50-5) vs. Closest Analogs


Molecular Weight Differentiation: A 15.7% Increase Over the N1-Methyl Analog Enables Distinct Chromatographic Separation and MS Detection

4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine has a molecular weight of 223.31 g·mol⁻¹, which is 30.05 Da (15.7%) higher than the closest common analog 4-(1-methyl-1H-pyrazol-4-yl)piperidine (C₉H₁₅N₃, MW 165.24 g·mol⁻¹; CAS 762240-09-3) . This 30 Da mass increment arises from the replacement of the N1-methyl group (–CH₃, 15.03 Da) with the 2-ethoxyethyl group (–CH₂CH₂OCH₂CH₃, 59.09 Da) . In reversed-phase LC-MS, this mass difference translates into a predicted retention time shift of approximately 1.5–3.0 minutes under standard C18 gradient conditions (5–95% MeCN/H₂O, 0.1% formic acid), based on the additional two methylene units and ether oxygen contributing to increased hydrophobicity [1]. For procurement decisions, the distinct molecular ion [M+H]⁺ at m/z 224.3 (vs. m/z 166.2 for the N1-methyl analog) provides unambiguous identity confirmation by LC-MS, reducing the risk of misidentification in compound management workflows .

Physicochemical characterization LC-MS method development building block procurement

Hydrogen-Bond Acceptor Count: The Ethoxyethyl Oxygen Provides One Additional HBA Over N1-Methyl Analogs, Altering Solubility and Target Engagement Profiles

4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine contains 3 hydrogen-bond acceptor (HBA) atoms (pyrazole N2, piperidine N, and ethoxyethyl ether O), compared to 2 HBAs in 4-(1-methyl-1H-pyrazol-4-yl)piperidine (which lacks the ether oxygen) . This additional HBA site increases the compound's topological polar surface area (TPSA) by approximately 15–20 Ų (predicted range: 33–38 Ų for the ethoxyethyl analog vs. 20–25 Ų for the N1-methyl analog), as calculated by the fragment-based method of Ertl et al. [1]. In the context of the pyrazolo-piperidine CCR5/CXCR4 dual inhibitor series, the presence of ether oxygen atoms in the side chain was found to be critical for maintaining both CCR5-mediated and CXCR4-mediated viral entry inhibition, with ether-containing analogs retaining dual-target activity while non-oxygenated alkyl chain variants lost CXCR4 inhibitory potency entirely [2]. Although direct head-to-head data for the title compound are not available in the public domain, the class-level structure-activity relationship indicates that the ether oxygen is a pharmacophoric element for specific target engagement profiles [2].

Hydrogen-bond acceptor count solubility prediction target engagement

Rotatable Bond Count: The Ethoxyethyl Chain Adds Two Rotatable Bonds Relative to N1-Methyl Analogs, Increasing Conformational Flexibility for Induced-Fit Binding

4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine possesses 5 rotatable bonds (excluding the piperidine ring flip), compared to 3 rotatable bonds in 4-(1-methyl-1H-pyrazol-4-yl)piperidine . The two additional rotatable bonds originate from the ethoxyethyl side chain (–CH₂–CH₂–O–CH₂–CH₃), providing greater conformational degrees of freedom . In the pyrazolo-piperidine HIV entry inhibitor series reported by Cox et al., the conformational flexibility of the pyrazole N1 side chain was shown to influence the compound's ability to adopt distinct binding poses in CCR5 and CXCR4 chemokine receptors, with molecular modeling indicating that the side chain can span the orthosteric site in the CCR5-bound conformation while engaging only the major subpocket in the CXCR4-bound state [1]. The predicted binding mode of the pyrazole-piperidine core demonstrated a U-shaped conformation in HIV reverse transcriptase, with the N1 substituent orientation being critical for Tyr181 and Lys103 interactions [1]. Higher rotatable bond count is associated with increased entropic penalty upon binding but also enables induced-fit adaptation to diverse protein pockets—a trade-off that must be evaluated on a target-by-target basis [2].

Conformational flexibility rotatable bond count induced-fit binding

Fragment-Based PKB/AKT Inhibitor Scaffold: Pyrazole-Piperidine Cores Demonstrate Quantifiable Kinase Binding, Providing a Baseline for Ethoxyethyl Analog Optimization

In fragment-based screening against protein kinase B (PKB/AKT), the core pyrazole-piperidine scaffold 4-(4-chloro-phenyl)-4-(4-(1H-pyrazol-4-yl)-phenyl)-piperidine demonstrated an IC₅₀ of 80 μM against PKB-beta (AKT2), as determined by X-ray crystallography (PDB: 2UW9, resolution 2.10 Å) [1][2]. This fragment hit was subsequently optimized through structure-guided medicinal chemistry to achieve nanomolar potency, with the key binding interactions mapped to the pyrazole N–H hydrogen bonding with the kinase hinge region and the piperidine ring occupying the hydrophobic pocket [2]. While 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine itself lacks published kinase IC₅₀ data, its structural relationship to this validated PKB/AKT fragment scaffold—combined with its distinct ethoxyethyl substitution—positions it as a privileged intermediate for generating focused kinase inhibitor libraries with modified hinge-binding and selectivity profiles [3]. The ethoxyethyl group may serve as a vector for extending into solvent-exposed regions or selectivity pockets adjacent to the ATP-binding site, a strategy successfully employed in related pyrazolo-piperidine NADPH oxidase inhibitor patents [4].

Kinase inhibition fragment-based drug discovery PKB/AKT

Optimal Research and Procurement Scenarios for 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine (CAS 2098119-50-5)


Fragment-Based and Structure-Guided Kinase Inhibitor Library Design Using the Ethoxyethyl-Pyrazole-Piperidine Scaffold

This compound is ideally suited as a core building block for generating focused kinase inhibitor libraries, particularly targeting AGC-family kinases such as PKB/AKT. The validated pyrazole-piperidine fragment scaffold has demonstrated quantifiable binding to PKB-beta (IC₅₀ = 80 μM; PDB: 2UW9), and the ethoxyethyl substitution provides a distinct vector for exploring solvent-exposed regions and selectivity pockets adjacent to the ATP-binding site [1]. Researchers should procure this specific building block when SAR exploration requires systematic variation of the N1 substituent to modulate kinase selectivity, plasma protein binding, or metabolic stability—properties known to be sensitive to side chain composition in pyrazole-based inhibitor series.

Dual CCR5/CXCR4 HIV Entry Inhibitor Development with a Pyrazole-Piperidine Core

The pyrazole-piperidine chemotype has demonstrated simultaneous inhibition of CCR5-mediated M-tropic HIV entry, CXCR4-based T-tropic entry, and HIV reverse transcriptase in a single molecular entity. Molecular modeling of compound 3 revealed that the N1 side chain orientation determines binding pose selection across the three distinct protein targets, with ether-containing side chains being essential for maintaining dual chemokine receptor activity [1]. 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine should be prioritized for procurement in antiviral programs that require exploration of N1-alkoxyethyl substitution as a strategy for optimizing pan-tropic HIV entry inhibition while minimizing NNRTI off-target activity.

NADPH Oxidase Inhibitor Programs Requiring Pyrazolo-Piperidine Derivatives with Defined N1-Substitution Patterns

Patent US8748456B2 establishes pyrazolo piperidine derivatives as pharmacologically validated NADPH oxidase (NOX) inhibitors, with claims encompassing compounds featuring diverse N-substitution patterns on the pyrazole ring for the treatment of cardiovascular, inflammatory, respiratory, and neurodegenerative diseases [1]. 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine serves as a key intermediate within this patent space, and its procurement is warranted when developing NOX isoform-selective inhibitors or when establishing freedom-to-operate positions around ethoxyethyl-substituted pyrazolo-piperidines. Laboratories engaged in NOX drug discovery should procure this specific compound to benchmark their in-house analogs against the patented chemical space.

Estrogen Receptor Modulator SAR Studies: Probing the Role of Basic Side Chains in ERα/ERβ Subtype Selectivity

Structure-activity relationship studies on pyrazole-based estrogen receptor ligands have shown that the nature and position of basic side chains on the pyrazole core determine whether a compound behaves as an ER agonist, antagonist, or selective estrogen receptor modulator (SERM). N-piperidinyl-ethyl substitution at specific pyrazole positions yielded compounds with up to 20-fold binding selectivity for ERα over ERβ [1]. 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine should be sourced when investigating how ethoxyethyl modification of the basic side chain influences ER subtype selectivity, transcriptional activity, and the agonist/antagonist balance—parameters that cannot be predicted from N1-methyl or N1-H analogs alone.

Quote Request

Request a Quote for 4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.